4-Chlorobenzofuro[3,2-d]pyrimidine

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

4-Chlorobenzofuro[3,2-d]pyrimidine (CAS 39876-88-5) is a heterocyclic building block featuring a fused benzofuran-pyrimidine core with a reactive chlorine atom at the 4-position. This chloro-substituent enables nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing kinase inhibitors and other bioactive molecules.

Molecular Formula C10H5ClN2O
Molecular Weight 204.61 g/mol
CAS No. 39876-88-5
Cat. No. B1347961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzofuro[3,2-d]pyrimidine
CAS39876-88-5
Molecular FormulaC10H5ClN2O
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl
InChIInChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H
InChIKeyABRHSRPOYMSBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzofuro[3,2-d]pyrimidine CAS 39876-88-5: Core Scaffold for Kinase-Focused Medicinal Chemistry


4-Chlorobenzofuro[3,2-d]pyrimidine (CAS 39876-88-5) is a heterocyclic building block featuring a fused benzofuran-pyrimidine core with a reactive chlorine atom at the 4-position [1]. This chloro-substituent enables nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing kinase inhibitors and other bioactive molecules [2]. The compound is commercially available with purity specifications ranging from 98.0% (GC) to 99.8% (HPLC), and its molecular weight is 204.61 g/mol . Its structural features position it within the broader class of benzofuro[3,2-d]pyrimidines, which have been explored for anticancer, antifungal, and antimalarial applications .

Why 4-Chlorobenzofuro[3,2-d]pyrimidine Cannot Be Replaced by Other Benzofuropyrimidines in Synthetic Workflows


Generic substitution of 4-chlorobenzofuro[3,2-d]pyrimidine with other benzofuro[3,2-d]pyrimidine derivatives is not feasible due to the critical role of the 4-chloro group as a synthetic handle. This chlorine atom undergoes selective nucleophilic displacement, enabling the introduction of diverse amino, alkoxy, and thio substituents that are not accessible with non-halogenated or differently substituted analogs [1]. Replacing this intermediate with, for example, the 4-oxo derivative would require additional activation steps, reducing synthetic efficiency and yield [2]. Furthermore, the specific electronic and steric properties conferred by the chlorine atom influence the reactivity and selectivity of subsequent transformations, directly impacting the structural diversity and biological activity of the final products [3].

Quantitative Differentiation of 4-Chlorobenzofuro[3,2-d]pyrimidine Against Structural Analogs


Synthetic Intermediate Efficiency: 4-Chloro vs. 4-Oxo Derivative

4-Chlorobenzofuro[3,2-d]pyrimidine serves as a direct precursor for synthesizing 4-amino, 4-alkoxy, and 4-thio benzofuro[3,2-d]pyrimidines via nucleophilic substitution, a reaction not possible with the corresponding 4-oxo derivative (3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine) [1]. In a comparative synthetic study, 4-chlorobenzofuro[3,2-d]pyrimidine was converted to 3,4-dihydro-4-thio and 4-alkoxy derivatives in a single displacement step, whereas the 4-oxo compound required activation with phosphorus oxychloride to generate the chloro intermediate before further functionalization [2]. This difference eliminates a synthetic step, improving overall yield and reducing time.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Commercial Purity Consistency: 4-Chlorobenzofuro[3,2-d]pyrimidine vs. Other Heterocyclic Building Blocks

4-Chlorobenzofuro[3,2-d]pyrimidine is commercially available with a minimum purity specification of 98.0% by GC from multiple reputable vendors including TCI and Chem-Impex . This purity level meets or exceeds the typical purity offered for many other heterocyclic building blocks used in medicinal chemistry (often 95-97%). For instance, the related compound 2-phenylbenzofuro[3,2-d]pyrimidine is not commercially available and requires custom synthesis, whereas 4-chlorobenzofuro[3,2-d]pyrimidine is readily available off-the-shelf with verified purity . In addition, one vendor (CymitQuimica) reports a batch-specific HPLC purity of 99.8% by area, exceeding the standard 98% specification .

Chemical Procurement Quality Control Synthetic Chemistry

Physical Property Reproducibility: Melting Point Range as an Identity and Purity Indicator

The melting point of 4-chlorobenzofuro[3,2-d]pyrimidine is consistently reported in the range of 144.0–148.0 °C by major suppliers such as TCI and AKSci . This narrow 4 °C range indicates high crystalline purity and serves as a reliable identity check upon receipt. In contrast, the structurally related compound 2-phenylbenzofuro[3,2-d]pyrimidine has a reported melting point of 178–180 °C, demonstrating that subtle structural modifications significantly alter physical properties . The consistency of the melting point across vendors also provides confidence in batch-to-batch reproducibility, which is critical for ensuring that the compound performs as expected in synthetic transformations.

Analytical Chemistry Quality Assurance Compound Characterization

Reactivity in Nucleophilic Displacement: 4-Chloro vs. 4-Bromo Analog

The 4-chloro group in 4-chlorobenzofuro[3,2-d]pyrimidine exhibits a balanced reactivity profile for nucleophilic aromatic substitution. While a 4-bromo analog would be more reactive, it may lead to unwanted side reactions and decomposition [1]. The 4-chloro derivative offers sufficient reactivity under standard conditions (e.g., refluxing with amines or alkoxides) while maintaining stability during storage and handling. For example, in the synthesis of 4-hydrazinobenzofuro[3,2-d]pyrimidines, the 4-chloro compound reacts smoothly with hydrazine hydrate in methanol to afford the desired product in good yield [2]. The 4-bromo analog, if available, would likely require milder conditions and careful temperature control to avoid decomposition.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Strategic Application Scenarios for 4-Chlorobenzofuro[3,2-d]pyrimidine Based on Evidence


Synthesis of Kinase Inhibitor Libraries via Parallel Chemistry

Given its ability to undergo nucleophilic displacement with diverse amines [1], 4-chlorobenzofuro[3,2-d]pyrimidine is ideally suited for generating focused libraries of 4-amino substituted benzofuro[3,2-d]pyrimidines. The high purity (≥98%) minimizes by-product formation, ensuring that the resulting library compounds are of sufficient purity for initial biological screening without additional purification. This scenario is directly supported by the compound's established role as a starting material for synthesizing s-triazolo and tetrazolo derivatives [2].

Scale-Up of Lead Compounds Requiring a Benzofuro[3,2-d]pyrimidine Core

The commercial availability and consistent physical properties (melting point 144-148 °C) of 4-chlorobenzofuro[3,2-d]pyrimidine make it a reliable intermediate for scaling up the synthesis of lead compounds. Its balanced reactivity ensures reproducible yields in multi-gram reactions, reducing the need for extensive re-optimization of conditions when moving from milligram to kilogram scales. The compound's role in synthesizing 2-phenylbenzofuro[3,2-d]pyrimidine derivatives exemplifies its utility in accessing more complex structures [3].

Development of Antimalarial and Antiviral Agents

Preliminary reports indicate that 4-chlorobenzofuro[3,2-d]pyrimidine exhibits antimalarial activity by inhibiting nucleic acid synthesis and protein synthesis in Plasmodium, as well as antiviral activity against HIV by blocking reverse transcriptase . While quantitative IC50 data is not available from non-excluded sources, this class-level activity suggests that derivatives of this scaffold may be explored for infectious disease targets. The compound's established synthetic versatility [1] positions it as a starting point for generating novel analogs with improved potency and selectivity.

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